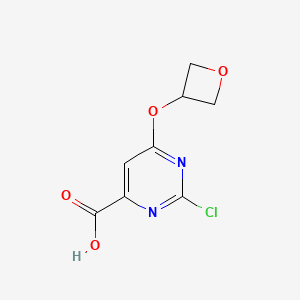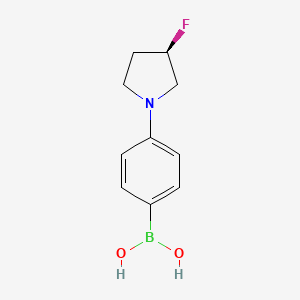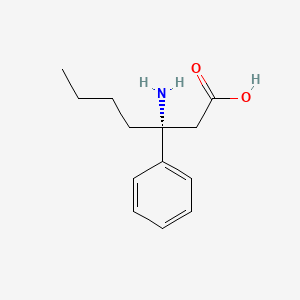
(4S)-(-)-2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-(-)-2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)propan-2-ol is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its oxazoline ring and a tertiary butyl group, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-(-)-2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)propan-2-ol typically involves the following steps:
Formation of the Oxazoline Ring: The oxazoline ring is formed through the cyclization of an amino alcohol with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Tertiary Butyl Group: The tertiary butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:
Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to higher yields and purity.
Catalytic Processes: Catalysts are employed to enhance reaction rates and selectivity, reducing the need for harsh reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-(-)-2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoline derivatives.
Reduction: Reduction reactions can convert the oxazoline ring to an oxazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the oxazoline ring or the tertiary butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products
Oxidation Products: Oxazoline derivatives with varying degrees of oxidation.
Reduction Products: Oxazolidine derivatives.
Substitution Products: Compounds with substituted oxazoline rings or tertiary butyl groups.
Wissenschaftliche Forschungsanwendungen
(4S)-(-)-2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in protein-ligand binding studies.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (4S)-(-)-2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The oxazoline ring and tertiary butyl group play crucial roles in binding to these targets, influencing their activity and function. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R)-(+)-2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)propan-2-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)ethanol: A structurally similar compound with an ethyl group instead of a propyl group.
2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)acetic acid: Contains an acetic acid moiety instead of a propanol group.
Uniqueness
(4S)-(-)-2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)propan-2-ol is unique due to its specific stereochemistry and the presence of both an oxazoline ring and a tertiary butyl group. These features contribute to its distinct reactivity and applications in various fields.
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C10H19NO2/c1-9(2,3)7-6-13-8(11-7)10(4,5)12/h7,12H,6H2,1-5H3 |
InChI-Schlüssel |
MNKXLAJVKRUKAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1COC(=N1)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride](/img/structure/B13900732.png)




![Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate](/img/structure/B13900771.png)






![tert-butyl N-[4-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13900820.png)
